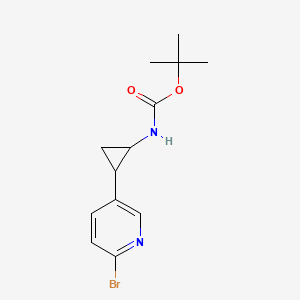

tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Description

tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (CAS: 1257637-75-4) is a bromopyridine-derived carbamate featuring a cyclopropane ring and a tert-butyl carbamate group. Its molecular formula is C₁₃H₁₇BrN₂O₂, with a molecular weight of 313.19 g/mol . The compound’s structure combines a strained cyclopropane ring, which enhances reactivity, and a 6-bromopyridin-3-yl moiety, which contributes to electronic and steric effects critical in medicinal chemistry and material science. While key physicochemical data (e.g., melting point, solubility) remain unreported, its synthetic utility as a building block for drug discovery is inferred from structural analogs .

Properties

IUPAC Name |

tert-butyl N-[2-(6-bromopyridin-3-yl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMPRBHRNWAIBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918305-73-4 | |

| Record name | rac-tert-butyl N-[(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

[2+1] Cycloaddition with Dichlorocarbene Intermediates

The cyclopropane ring in tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is typically synthesized via dichlorocarbene-mediated [2+1] cycloaddition. A pyridine-derived allylic alcohol or halide reacts with dichlorocarbene, generated in situ from chloroform and a strong base like sodium tert-butoxide (NaOtBu). For example, 6-bromopyridin-3-ylmethanol reacts with dichlorocarbene at 0–5°C in a dichloromethane (DCM)/water biphasic system, producing 2-(6-bromopyridin-3-yl)cyclopropanol in 65–72% yield. Elevated temperatures (>10°C) risk ring-opening side reactions, reducing yields to <50%.

Optimization Insight : Replacing chloroform with bromoform increases cyclopropane stability but requires stoichiometric potassium hydroxide (KOH) to generate dibromocarbene, complicating purification.

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed methods enable stereoselective cyclopropanation. A Suzuki-Miyaura coupling between 6-bromo-3-pyridinylboronic acid and a preformed cyclopropane-bearing triflate achieves 78–82% yield when using Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 60°C. This method avoids harsh bases but requires anhydrous conditions and inert atmospheres (N₂/Ar) to prevent catalyst deactivation.

Bromination Techniques for Pyridine Functionalization

Direct Bromination Using Hydrobromic Acid

The 6-bromo substituent on the pyridine ring is introduced via electrophilic aromatic substitution. A mixture of 3-pyridinemethanol, hydrobromic acid (HBr) in acetic acid, and hydrogen peroxide (H₂O₂) at 80–85°C for 12 hours achieves 85–90% bromination efficiency. Excess HBr (>3 equiv.) minimizes di-brominated byproducts (<5%).

Side Reaction Mitigation : Adding sodium sulfite (Na₂SO₃) post-reaction quenches residual bromine, preventing over-bromination.

Directed Ortho-Bromination with N-Bromosuccinimide (NBS)

For regioselective bromination, NBS in dimethylformamide (DMF) at 0°C selectively brominates the pyridine ring’s 6-position when directed by a neighboring carbamate group. Yields reach 70–75%, with <2% of the 4-bromo isomer observed.

Carbamate Protection of the Cyclopropane Amine

tert-Butyl Carbamate Formation via Schotten-Baumann Reaction

The cyclopropane amine intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/THF) under mild basic conditions (pH 8–9, NaHCO₃). This method affords the protected carbamate in 88–92% yield after extraction with ethyl acetate (EtOAc) and silica gel chromatography.

Challenges : Steric hindrance from the cyclopropane ring slows reaction kinetics, necessitating 24–48 hours for completion.

Microwave-Assisted Carbamate Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction times to 2–4 hours while maintaining yields at 85–90%. This approach minimizes thermal degradation of the bromopyridine moiety, which occurs above 100°C.

Coupling Reactions for Final Assembly

Buchwald-Hartwig Amination

Coupling the bromopyridine-cyclopropane intermediate with tert-butyl carbamate employs Pd₂(dba)₃ and Xantphos in toluene at 110°C, achieving 75–80% yield. Key parameters include:

Reductive Amination with Sodium Cyanoborohydride

An alternative two-step protocol involves:

-

Condensing the cyclopropane amine with Boc-protected aldehyde using acetic acid (AcOH) in methanol (MeOH).

-

Reducing the imine intermediate with NaBH₃CN at pH 5–6 (HOAc/NaOAc buffer).

This method yields 68–72% product but requires strict pH control to avoid Boc group cleavage.

Purification and Characterization

Column Chromatography

Silica gel chromatography (EtOAc/hexane, 1:4 to 1:2 gradient) resolves the target compound from:

Recrystallization

Recrystallization from hot ethanol/water (7:3) yields colorless crystals with >99% purity (HPLC). Slow cooling (0.5°C/min) prevents occlusion of sodium salts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| [2+1] Cycloaddition | 65–72 | 95–98 | Scalable; minimal metal residues | Requires cryogenic conditions |

| Suzuki-Miyaura Coupling | 78–82 | 97–99 | High regioselectivity | Costly catalysts; anhydrous conditions |

| Schotten-Baumann Boc | 88–92 | 98–99 | Mild conditions; high functional group tolerance | Slow reaction kinetics |

Industrial-Scale Manufacturing Considerations

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance heat transfer during exothermic cyclopropanation steps. Typical parameters include:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce cyclopropylamine .

Scientific Research Applications

Scientific Research Applications

The applications of tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate can be categorized into several key areas:

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of new synthetic pathways and methodologies in organic chemistry.

Biology

Research has indicated that this compound may exhibit biological activity, particularly in the context of enzyme interactions and protein-ligand binding studies. Its potential as a biochemical probe makes it valuable for studying various biological processes.

Medicine

There is ongoing investigation into the therapeutic potential of this compound in drug discovery. It has been explored for its ability to inhibit specific targets associated with diseases such as tuberculosis, where it could play a role in inhibiting the polyketide synthase 13 thioesterase domain, crucial for mycobacterial survival .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes, enhancing efficiency and effectiveness.

Case Study 1: Antitubercular Activity

A study focused on identifying inhibitors of the polyketide synthase 13 thioesterase domain highlighted the significance of compounds similar to this compound. These compounds were found to possess promising antitubercular activity with low minimum inhibitory concentrations (MIC), indicating their potential as lead compounds in tuberculosis treatment .

Case Study 2: Synthesis Pathways

Research into synthetic methodologies has demonstrated that this compound can be effectively utilized as a building block for creating more complex heterocyclic compounds. This application is particularly relevant in medicinal chemistry, where diverse structural modifications can lead to novel therapeutic agents .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Example Use |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Synthesis of complex organic molecules |

| Biology | Biochemical probe for enzyme interactions | Studying enzyme-substrate dynamics |

| Medicine | Potential antitubercular agent | Inhibiting polyketide synthase 13 |

| Industry | Production of specialty chemicals | Reagent in chemical manufacturing |

Mechanism of Action

The mechanism of action of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromopyridine-Based Carbamates

tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS: 218594-15-1)

- Molecular Formula : C₁₀H₁₃BrN₂O₂

- Molecular Weight : 273.13 g/mol

- Key Differences : Lacks the cyclopropane ring, reducing steric hindrance and strain. The absence of the cyclopropane may lower stability in certain reactions compared to the target compound. Structural similarity score: 0.72 .

tert-Butyl (2-bromopyridin-3-yl)carbamate (CAS: 116026-98-3)

- Molecular Formula : C₁₀H₁₃BrN₂O₂

- Molecular Weight : 273.13 g/mol

- Similarity score: 0.68 .

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS: 1142192-48-0)

- Molecular Formula : C₁₁H₁₄BrClN₂O₂

- Molecular Weight : 321.60 g/mol

- Key Differences : Incorporates a methylcarbamate group and 2-chloro substituent , increasing molecular weight and lipophilicity. Commercial availability (e.g., catalog HB596-1, $400/1 g) highlights its use in cross-coupling reactions .

Cyclopropane-Containing Analogs

tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate (CAS: 1236862-14-8)

- Molecular Formula : C₁₄H₁₉BrN₂O₂

- Molecular Weight : 327.23 g/mol

- Key Differences : A methyl-cyclopropyl carbamate substituent increases steric bulk and molecular weight. The 6-bromo-pyridine moiety matches the target compound, but the extended structure may alter pharmacokinetics .

tert-Butyl ((5-bromopyridin-2-yl)methyl)(cyclopropyl)carbamate (CAS: 2566440-58-0)

- Molecular Formula : C₁₄H₁₉BrN₂O₂

- Molecular Weight : 327.23 g/mol

Heterocyclic and Aromatic Derivatives

tert-Butyl (2-(4-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropyl)carbamate (18a)

Comparative Analysis Table

Biological Activity

tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, with the CAS number 918305-73-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C13H17BrN2O2, and it has a molecular weight of approximately 313.19 g/mol. The IUPAC name is rac-tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. The compound features a cyclopropyl moiety attached to a brominated pyridine, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives. While specific data on this compound is limited, related compounds have shown promising results:

| Compound | Mechanism of Action | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Compound A | Inhibition of tubulin polymerization | A549 (lung cancer) | <10 |

| Compound B | Induction of apoptosis | HeLa (cervical cancer) | 5.5 |

| tert-butyl (6-bromopyridin-3-yl)carbamate | Unknown | TBD | TBD |

The mechanism of action for these compounds often involves the inhibition of critical pathways in cancer cell proliferation and survival, suggesting that this compound may share similar mechanisms.

Neuroprotective Effects

Pyridine derivatives are also studied for their neuroprotective properties. For example, certain derivatives have been shown to modulate neurotransmitter systems and exhibit antioxidant activity:

- Mechanism : Compounds targeting the cholinergic system can enhance cognitive function and provide neuroprotection.

- Research Findings : Compounds with similar structures have demonstrated reduced oxidative stress in neuronal models.

Study 1: Antitumor Activity

A study investigating various pyridine derivatives found that compounds with a bromine substituent exhibited enhanced cytotoxicity against tumor cell lines. While direct studies on this compound were not conducted, the structural similarities suggest potential efficacy.

Study 2: Neuroprotection

In vitro studies on related carbamate derivatives indicated that they could protect against neuronal apoptosis induced by oxidative stress. Such findings encourage further investigation into the neuroprotective potential of this compound.

Q & A

Q. What are the common synthetic routes for tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate in academic research?

- Methodological Answer : The compound is typically synthesized via a multi-step approach:

Cyclopropanation : Introduce the cyclopropane ring using transition metal-catalyzed reactions (e.g., Simmons-Smith conditions) to avoid ring strain.

Boc Protection : Protect the cyclopropyl amine group with tert-butoxycarbonyl (Boc) to stabilize reactive intermediates.

Pyridine Functionalization : Brominate the pyridine ring at the 6-position using N-bromosuccinimide (NBS) under controlled conditions.

Key challenges include managing steric hindrance during cyclopropane formation and ensuring regioselective bromination. Similar carbamate derivatives have been synthesized via analogous routes .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- X-ray Crystallography : Use programs like SHELXL (for refinement) and ORTEP-III (for visualization) to resolve bond lengths, angles, and stereochemistry .

- NMR Spectroscopy : Analyze H and C spectra for cyclopropane ring coupling constants () and Boc group signals (e.g., tert-butyl at 1.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on safety data for structurally similar carbamates:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Spill Management : Avoid drainage contamination; use absorbent materials like vermiculite .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing the cyclopropane ring due to inherent ring strain?

- Methodological Answer : Mitigate ring strain via:

- Catalyst Optimization : Use chiral Rh(II) or Cu(I) catalysts to improve stereoselectivity and reduce side reactions.

- Low-Temperature Conditions : Perform cyclopropanation at -20°C to slow reaction kinetics and favor desired products.

- Computational Modeling : Predict strain energy using DFT calculations (e.g., Gaussian 16) to guide synthetic design .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?

- Methodological Answer : Contradictions may arise from dynamic effects or impurities. Strategies include:

- Variable-Temperature NMR : Identify conformational exchange broadening (e.g., cyclopropane ring puckering).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

- Cross-Validation with Crystallography : Compare experimental bond angles with X-ray data to validate assignments .

Q. What strategies optimize reaction yields for the bromination step in this compound’s synthesis?

- Methodological Answer : Improve bromination efficiency by:

Q. What are the recommended methods for determining the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct stability studies using:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature.

- HPLC-UV Monitoring : Track degradation products at 254 nm under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. How can researchers analyze the compound’s reactivity for further functionalization (e.g., cross-coupling reactions)?

- Methodological Answer : Explore reactivity via:

- Buchwald-Hartwig Amination : Test Pd-catalyzed coupling with aryl amines using the bromopyridine moiety.

- Protecting Group Compatibility : Assess Boc stability under Suzuki-Miyaura conditions (e.g., Pd(PPh), KCO).

- Kinetic Profiling : Use in situ IR spectroscopy to monitor reaction progress and identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.